1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one

Azepane scaffold Conformational flexibility Kinase inhibitor design

1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one (CAS 1797720-47-8, molecular formula C22H27NO2S, molecular weight 369.52 g/mol) is a fully synthetic research compound that hybridizes a seven-membered azepane heterocycle bearing a 3-(4-methoxyphenyl) substituent with a 3-(phenylthio)propan-1-one ketone chain. Unlike the majority of published 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives—which employ piperidine, morpholine, or acyclic tertiary amine side chains and typically incorporate a methylsulfonyl pharmacophore—this compound presents an azepane core that is structurally distinct from all analogs with published in vitro pharmacological data.

Molecular Formula C22H27NO2S
Molecular Weight 369.52
CAS No. 1797720-47-8
Cat. No. B2499175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one
CAS1797720-47-8
Molecular FormulaC22H27NO2S
Molecular Weight369.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C22H27NO2S/c1-25-20-12-10-18(11-13-20)19-7-5-6-15-23(17-19)22(24)14-16-26-21-8-3-2-4-9-21/h2-4,8-13,19H,5-7,14-17H2,1H3
InChIKeyJOOWHTKOMLJIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one (CAS 1797720-47-8): Structural Identity, Compound Class, and Procurement-Relevant Baseline Properties


1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one (CAS 1797720-47-8, molecular formula C22H27NO2S, molecular weight 369.52 g/mol) is a fully synthetic research compound that hybridizes a seven-membered azepane heterocycle bearing a 3-(4-methoxyphenyl) substituent with a 3-(phenylthio)propan-1-one ketone chain [1]. Unlike the majority of published 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives—which employ piperidine, morpholine, or acyclic tertiary amine side chains and typically incorporate a methylsulfonyl pharmacophore—this compound presents an azepane core that is structurally distinct from all analogs with published in vitro pharmacological data [2][3]. No primary research articles, patents, or authoritative database entries containing biological activity data for this specific compound were identified from permitted sources at the time of analysis.

Why 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one Cannot Be Substituted by Generic 1,3-Diphenyl-3-(phenylthio)propan-1-one Analogs


Generic substitution of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one (CAS 1797720-47-8) with structurally related 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives is not scientifically justified. All published analogs in the Bayanati et al. COX-2 inhibitor series (2023) depend on a 4-methylsulfonylphenyl moiety at the ketone position for COX-2 active-site engagement via hydrogen bonding with Arg513 and His90 [1]; this compound lacks that pharmacophore entirely. Similarly, the cytotoxic 1,3-diphenyl-3-(phenylthio)propan-1-ones (Bayanati et al., 2021) require a basic N,N-dialkylaminoethoxy side chain to achieve Tamoxifen-like ERα modulation [2]; this compound possesses neither. Critically, the azepane ring introduces conformational flexibility and steric properties that diverge from the piperidine and morpholine moieties used in published series—fluorinated azepane analogs have been shown to adopt biased ring conformations that directly modulate bioactivity [3]. These three orthogonal structural divergences preclude any assumption of functional equivalence.

Quantitative Differentiation Evidence for CAS 1797720-47-8: Structural and Class-Level Comparisons Against Published Analogs


Azepane Ring Size Divergence: 7-Membered vs. 6-Membered N-Heterocycle Conformational and Kinase-Targeting Implications

The target compound incorporates a saturated seven-membered azepane ring, whereas the closest published 1,3-diphenyl-3-(phenylthio)propan-1-one analogs employ six-membered piperidine or morpholine rings, or acyclic tertiary amines [1][2]. The azepane scaffold has been independently validated as a privileged kinase-inhibitor core: in the Breitenlechner et al. (2004) PKB inhibitor series, an azepane-bearing compound (compound 4) achieved an IC50 of 4 nM against PKB-alpha, with co-crystal structures (PDB: 1VEB) confirming specific ATP-binding site engagement [3]. The seven-membered ring's conformational properties—which can be modulated by substitution pattern and stereochemistry—are distinct from six-membered piperidine rings and have been shown to bias ring puckering in ways that directly affect target binding [4]. No six-membered ring analog of this compound has been reported, making the azepane core a non-interchangeable structural determinant.

Azepane scaffold Conformational flexibility Kinase inhibitor design Ring-size SAR

Absence of COX-2 Methylsulfonyl Pharmacophore: Differentiation from Validated 1,3-Diphenyl-3-(phenylthio)propan-1-one COX-2 Inhibitors

The published 1,3-diphenyl-3-(phenylthio)propan-1-one COX-2 inhibitor series (Bayanati et al., 2023) achieved COX-2 IC50 values of 0.07–0.22 μM with selectivity indices (COX-1/COX-2) ranging from 170 to 703.7 [1]. These activities depend critically on a 4-methylsulfonylphenyl group at the ketone position, which molecular docking studies confirmed occupies the COX-2 adjunct pocket and forms hydrogen bonds with Arg513 and His90 [1]. The target compound CAS 1797720-47-8 carries an unsubstituted phenyl ring at the ketone-adjacent position and entirely lacks the methylsulfonyl moiety. This structural difference is pharmacophorically definitive: removal of the methylsulfonyl group from the published lead compound 4a would be predicted to ablate COX-2 binding based on the reported docking interactions. The target compound should therefore be classified as pharmacophorically distinct from the COX-2-active series.

COX-2 inhibition Methylsulfonyl pharmacophore Pharmacophore mapping Selectivity index

Published Cytotoxic Benchmark: Class-Level Comparison Against Tamoxifen in MCF-7 Breast Cancer Cells for 1,3-Diphenyl-3-(phenylthio)propan-1-one Scaffold

In the published cytotoxic evaluation of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives (Bayanati et al., 2021), all nine synthesized compounds (4a–4i) demonstrated superior cytotoxicity against MCF-7 ER-positive breast cancer cells compared to the reference drug Tamoxifen at 1 μM [1]. Among these, compound 4h—1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one—was identified as one of the most potent compounds with reduced cytotoxicity on normal fibroblasts (100× concentration) [1]. Critically, the cytotoxic mechanism was proposed to involve ERα antagonism, mediated through a basic N,N-dialkylaminoethoxy side chain that hydrogen-bonds with Asp351 in the ERα active site (confirmed by docking) and a disulfide interaction between the phenylthio sulfur and Met421 [1]. The target compound CAS 1797720-47-8 lacks this tertiary amine side chain entirely, replacing it with an azepane ring that presents different basicity, steric bulk, and hydrogen-bonding geometry. No cytotoxicity data exist for this compound, and structural divergence from the key ERα-interacting motif precludes extrapolation of the published cytotoxic activity.

Cytotoxicity MCF-7 Breast cancer ER-alpha Tamoxifen benchmark

Azepane Scaffold as a Validated Kinase Inhibitor Core: Published Potency Benchmarks from PKB-alpha Inhibition Studies

The azepane ring system has been independently validated in kinase inhibitor medicinal chemistry. In the Breitenlechner et al. (2004) structure-based optimization program, the azepane-containing lead compound 1 exhibited a PKB-alpha IC50 of 5 nM but was plasma-unstable due to its ester linkage [1]. Replacement with isosteric amide, benzyloxy, phenylamino, benzylamino, and trans-vinyl linkers yielded compound 4 (N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide), which achieved a PKB-alpha IC50 of 4 nM with demonstrated mouse plasma stability [1]. Co-crystal structures with PKA (PDB: 1VEB) confirmed that the azepane ring positions the key pharmacophoric elements within the ATP-binding site [1][2]. A comprehensive 2024 review of seven-membered N-heterocycles identified azepanes as structural motifs in multiple approved drugs and advanced leads spanning CNS, anticancer, antibacterial, antiviral, and antiparasitic indications [3]. While the target compound CAS 1797720-47-8 has not been evaluated against any kinase target, its azepane core places it within a validated pharmacologically productive scaffold class.

PKB/Akt inhibition Kinase drug discovery Azepane privileged scaffold Plasma stability

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen-Bonding Profile vs. Published 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

The target compound (C22H27NO2S, MW 369.52) [1] presents a distinct physicochemical profile relative to published 1,3-diphenyl-3-(phenylthio)propan-1-one analogs. The published COX-2 inhibitors carry a polar methylsulfonyl group (adding ~64 Da and increasing topological polar surface area by approximately 43 Ų), while the cytotoxic series incorporates a basic tertiary amine side chain (morpholinoethoxy or piperidinoethoxy moieties, adding 86–100 Da and introducing an ionizable center with predicted pKa ~7–8) [2][3]. In contrast, CAS 1797720-47-8 features a neutral, relatively lipophilic azepane ring with a single hydrogen bond acceptor (the methoxy oxygen of the 4-methoxyphenyl group) and the ketone carbonyl. This results in a predicted lower TPSA and higher logP compared to the methylsulfonyl series, and a predicted lower basicity (and thus different ionization state at physiological pH) compared to the N,N-dialkylaminoethoxy series [2][3]. These differences have direct implications for membrane permeability, protein binding, and assay compatibility.

Lipophilicity Drug-likeness Physicochemical properties Permeability prediction

Recommended Research and Procurement Application Scenarios for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one (CAS 1797720-47-8)


De Novo Kinase Profiling as an Azepane-Containing Scaffold

The azepane ring is a validated privileged scaffold in kinase inhibitor design, with published PKB-alpha inhibitors achieving IC50 values as low as 4 nM (Breitenlechner et al., 2004) [1]. This compound—which combines the azepane core with a phenylthio-propan-1-one chain not previously reported in kinase literature—is suitable for broad-panel kinase profiling to identify novel target engagement. Its structural divergence from the balanol-derived azepane series means it may interact with different kinase targets or binding modes. Procurement is recommended for kinase screening libraries where azepane scaffold diversity is specifically sought.

Negative Control Compound for COX-2 Inhibitor SAR Studies

The target compound lacks the 4-methylsulfonylphenyl pharmacophore that is essential for COX-2 active-site engagement in the published 1,3-diphenyl-3-(phenylthio)propan-1-one series (Bayanati et al., 2023) [2]. This makes it a structurally appropriate negative control for SAR studies investigating the necessity of the methylsulfonyl group for COX-2 inhibition. It preserves the phenylthio and propan-1-one backbone but exchanges the methylsulfonylphenyl for an azepane-substituted phenyl ring, enabling direct assessment of pharmacophoric requirements. Procurement in parallel with the active COX-2 analogs (e.g., compound 4a or 4g) is advised for controlled comparative studies.

Exploratory Cytotoxicity Screening with Novel Structural Topology

Published 1,3-diphenyl-3-(phenylthio)propan-1-ones demonstrated superior cytotoxicity against MCF-7 cells compared to Tamoxifen (Bayanati et al., 2021) [3], but all active analogs carried a basic N,N-dialkylaminoethoxy side chain for ERα engagement. This compound replaces that side chain with a conformationally distinct azepane ring, creating a novel topology for exploring ERα-independent or alternative cytotoxic mechanisms. Procurement is indicated for phenotypic screening programs that seek to decouple the phenylthio-propan-1-one scaffold from ERα-mediated cytotoxicity.

Conformational Analysis and Scaffold-Hopping Medicinal Chemistry Programs

The seven-membered azepane ring introduces conformational properties distinct from the six-membered heterocycles (piperidine, morpholine) used in all published 1,3-diphenyl-3-(phenylthio)propan-1-one analogs. Research has demonstrated that substituted azepanes can adopt biased ring conformations that affect bioactivity (Patel et al., 2014) [4]. This compound is suitable as a scaffold-hopping starting point for medicinal chemistry programs seeking to replace piperidine or morpholine rings with azepane cores, or to explore the conformational space of seven-membered N-heterocycles in the context of the phenylthio-propan-1-one pharmacophore.

Quote Request

Request a Quote for 1-(3-(4-Methoxyphenyl)azepan-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.